REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.Cl[CH2:20][CH2:21][CH2:22]Br.[C:24]1(=[O:34])[NH:28][C:27](=[O:29])[C:26]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:25]12.[K]>C(O)C.C(N(CC)CC)C>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:20][CH2:21][CH2:22][N:28]2[C:24](=[O:34])[C:25]3[C:26](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:27]2=[O:29])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4,^1:34|
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Name
|
|
Quantity
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44 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
ClCCCBr
|
Name
|
|
Quantity
|
76 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After separating the precipitate the tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by evaporation
|
Type
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DISSOLUTION
|
Details
|
the residue is dissolved in 500 ml ether
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Type
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ADDITION
|
Details
|
treated twice with carbon
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Type
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CUSTOM
|
Details
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subsequently the solvent is removed by distillation
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Type
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DISTILLATION
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Details
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After distillation in a high vacuum 1-benzyl-4-(3-chloropropyl)piperazine with a boiling point of 145°-148° C./0.3 mm Hg
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Type
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CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
was heated for 56 hours
|
Duration
|
56 h
|
Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
Subsequently the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 150 ml dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed three times with 50 ml two molar sodium hydroxide solution and three times with 50 ml water
|
Type
|
CUSTOM
|
Details
|
Afterwards the organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |